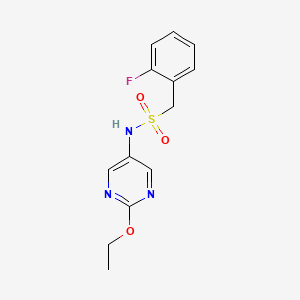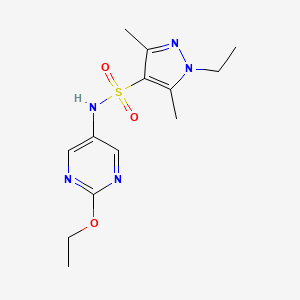![molecular formula C19H14BrNO2S B6429195 N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide CAS No. 1705181-25-4](/img/structure/B6429195.png)
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds that contain a benzamide moiety, which is a benzene ring attached to an amide group . They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of carboxylic acids and amines under certain conditions . This process involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can react with phenyl isothiocyanate to yield a non-isolable intermediate potassium sulphide salt . This salt can then react in situ with phenacyl bromide to afford a benzamide derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined experimentally . The solubility of the compound in various solvents can also be determined .Wissenschaftliche Forschungsanwendungen
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the reactivity of benzamides towards nucleophilic attack. It has also been studied for its ability to inhibit the growth of certain cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide is still under investigation. However, it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to lead to the anti-inflammatory and antitumor effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects, as well as antioxidant and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable. Additionally, it has a low toxicity profile and is relatively non-toxic. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in in vivo experiments due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide. These include further investigation into its mechanism of action, as well as further studies on its potential use as an anti-inflammatory and antitumor agent. Additionally, further research could be conducted on its potential use as an antioxidant and antifungal agent. Additionally, further research could be conducted on its potential use in drug delivery systems. Finally, further research could be conducted on its potential use in the development of new therapeutic agents.
Synthesemethoden
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide can be synthesized by a three-step process. The first step involves the condensation of 5-benzoylthiophen-2-ylmethylchloride and 4-bromobenzonitrile to form the intermediate N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzonitrile. The second step involves the reaction of the intermediate with an aqueous solution of sodium hydroxide to form the desired product, this compound. The third step involves purification of the product by recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2S/c20-15-8-6-14(7-9-15)19(23)21-12-16-10-11-17(24-16)18(22)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTUVJHTRIANCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)



![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)

![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)
![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)

![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)
![1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6429194.png)
![2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B6429217.png)